molecular formula C19H40N2 B14216023 N~1~-Cyclohexyl-N~2~-undecylethane-1,2-diamine CAS No. 627521-05-5

N~1~-Cyclohexyl-N~2~-undecylethane-1,2-diamine

Cat. No.: B14216023
CAS No.: 627521-05-5
M. Wt: 296.5 g/mol
InChI Key: JFLOIPYRRZUFPN-UHFFFAOYSA-N
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Description

N~1~-Cyclohexyl-N~2~-undecylethane-1,2-diamine: is an organic compound that belongs to the class of diamines It features a cyclohexyl group and an undecyl chain attached to an ethane-1,2-diamine backbone

Properties

CAS No.

627521-05-5

Molecular Formula

C19H40N2

Molecular Weight

296.5 g/mol

IUPAC Name

N'-cyclohexyl-N-undecylethane-1,2-diamine

InChI

InChI=1S/C19H40N2/c1-2-3-4-5-6-7-8-9-13-16-20-17-18-21-19-14-11-10-12-15-19/h19-21H,2-18H2,1H3

InChI Key

JFLOIPYRRZUFPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N~2~-undecylethane-1,2-diamine typically involves the reaction of cyclohexylamine with undecyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the alkyl halide, resulting in the formation of the desired diamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-Cyclohexyl-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The diamine can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Amides or imines.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted diamine derivatives.

Scientific Research Applications

Chemistry: N1-Cyclohexyl-N~2~-undecylethane-1,2-diamine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of chiral ligands and catalysts for asymmetric synthesis.

Biology: In biological research, this compound can be used to study the interactions of diamines with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features can be exploited to enhance the selectivity and efficacy of therapeutic agents.

Industry: In the industrial sector, N1-Cyclohexyl-N~2~-undecylethane-1,2-diamine can be used in the production of specialty chemicals, polymers, and surfactants. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N~2~-undecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can form stable complexes with these targets, modulating their activity and leading to various biological or chemical effects. The cyclohexyl and undecyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

  • N-cyclohexyl-N-methylethane-1,2-diamine
  • N,N-dimethylethane-1,2-diamine
  • N,N-diethylethane-1,2-diamine

Comparison: N1-Cyclohexyl-N~2~-undecylethane-1,2-diamine is unique due to its long undecyl chain, which imparts distinct physicochemical properties compared to other diamines. This structural feature enhances its lipophilicity and potential for forming stable complexes with various molecular targets. In contrast, compounds like N-cyclohexyl-N-methylethane-1,2-diamine have shorter alkyl chains, resulting in different reactivity and applications.

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